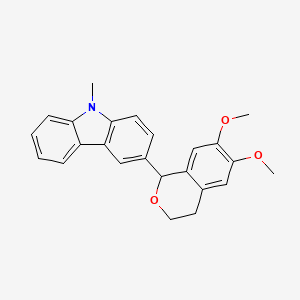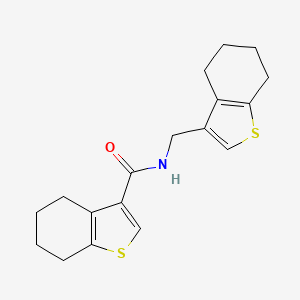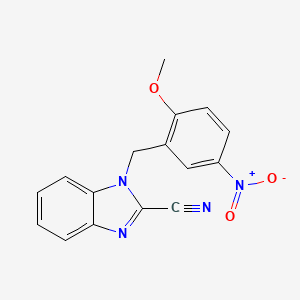
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole
Descripción general
Descripción
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole, also known as DMIC, is a synthetic compound that has been researched for its potential applications in various fields. DMIC is a complex molecule that has been synthesized using different methods in the laboratory.
Mecanismo De Acción
The mechanism of action of 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole in cancer cells involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. This compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and disrupts the cell cycle, leading to cell death. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes, which have potential applications in electronics and optoelectronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole is its versatility as a reagent for the synthesis of complex molecules. This compound has been used in various reactions, including Suzuki-Miyaura cross-coupling, Heck reaction, and Sonogashira coupling. However, this compound has some limitations in lab experiments, including its low solubility in water and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the research on 3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the exploration of the potential applications of this compound in other fields, such as materials science and organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of this compound in cancer cells and to optimize its anticancer activity.
Aplicaciones Científicas De Investigación
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methyl-9H-carbazole has been researched for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In materials science, this compound has been used as a building block for the synthesis of organic semiconductors and light-emitting diodes. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of complex molecules.
Propiedades
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)-9-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-25-20-7-5-4-6-17(20)19-12-16(8-9-21(19)25)24-18-14-23(27-3)22(26-2)13-15(18)10-11-28-24/h4-9,12-14,24H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORUPASHEHOSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3C4=CC(=C(C=C4CCO3)OC)OC)C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B4333786.png)
![8,9-dimethoxy-6-(1-naphthyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4333792.png)

![1-[3-(1-adamantyl)-4-methoxybenzoyl]-4-phenylpiperidine](/img/structure/B4333803.png)
![2-[2-(2-methylphenoxy)ethyl]-2,3-dihydro-1H-[1]benzofuro[3,2-f][1,3]benzoxazine](/img/structure/B4333804.png)
![2-[(1-adamantylmethyl)(2-thienylcarbonyl)amino]ethyl thiophene-2-carboxylate](/img/structure/B4333807.png)
![ethyl [4-({[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbonyl}amino)phenyl]acetate](/img/structure/B4333814.png)
![2,2'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)bisdibenzo[b,d]furan](/img/structure/B4333822.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333827.png)
![1-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfonyl}-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B4333832.png)
![4-benzyl-5-[(2-methylphenoxy)methyl]-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4333840.png)
![N-[2-(2-thienyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B4333841.png)

